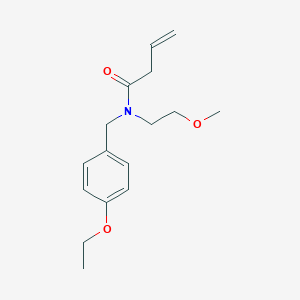![molecular formula C17H21N3O B5901954 N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]nicotinamide](/img/structure/B5901954.png)
N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]nicotinamide (DMNQ) is a synthetic compound that has been used in scientific research for several years. It is a redox-cycling agent that can generate reactive oxygen species (ROS) and cause oxidative stress in cells. DMNQ has been used as a tool to study the mechanisms of oxidative stress and its effects on various biological processes.
Mécanisme D'action
N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]nicotinamide acts as a redox-cycling agent, which means that it can transfer electrons between molecules and generate ROS. N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]nicotinamide is reduced to a semiquinone radical by accepting an electron from a substrate molecule. The semiquinone radical can then react with oxygen to generate superoxide anion, which can further react with other molecules to generate other ROS. N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]nicotinamide can also directly generate hydrogen peroxide through the reaction of the semiquinone radical with oxygen.
Biochemical and Physiological Effects:
N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]nicotinamide-induced oxidative stress can lead to various biochemical and physiological effects, including DNA damage, lipid peroxidation, and protein oxidation. N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]nicotinamide has been shown to induce apoptosis in various cell types, including cancer cells, through the activation of the mitochondrial pathway. N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]nicotinamide has also been shown to activate various signaling pathways, including the MAPK and NF-κB pathways, leading to the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]nicotinamide is a useful tool for studying the effects of oxidative stress in cells and tissues. It can be used to induce oxidative stress in a controlled manner, allowing researchers to investigate the mechanisms of oxidative stress and its effects on various biological processes. However, N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]nicotinamide has some limitations. It can generate ROS in a non-specific manner, leading to the activation of various signaling pathways and the production of inflammatory cytokines. N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]nicotinamide can also be toxic to cells at high concentrations, limiting its use in some experiments.
Orientations Futures
There are several future directions for the use of N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]nicotinamide in scientific research. One direction is to investigate the role of N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]nicotinamide-induced oxidative stress in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the effects of N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]nicotinamide on the immune system and its potential use as an immunomodulatory agent. Finally, N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]nicotinamide can be used to study the effects of oxidative stress on specific cell types, such as stem cells and neurons, and their potential use in regenerative medicine.
Méthodes De Synthèse
N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]nicotinamide can be synthesized through a multi-step process starting with 4-methyl-2-pyridinecarboxaldehyde. The synthesis involves the use of various reagents and solvents, including acetic anhydride, sodium borohydride, and acetonitrile. The final product is obtained through purification and recrystallization.
Applications De Recherche Scientifique
N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]nicotinamide has been used in scientific research to study the effects of oxidative stress on various biological processes, including cell signaling, apoptosis, and inflammation. It has also been used to investigate the role of ROS in aging and age-related diseases. N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]nicotinamide has been shown to induce oxidative stress in cells and tissues, leading to the activation of various signaling pathways and the production of inflammatory cytokines.
Propriétés
IUPAC Name |
N,2-dimethyl-N-[1-(4-methylpyridin-2-yl)propan-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-12-7-9-19-15(10-12)11-13(2)20(4)17(21)16-6-5-8-18-14(16)3/h5-10,13H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAUYMPTFXSFEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CC(C)N(C)C(=O)C2=C(N=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino]methyl}-2-thienyl)-2-methylbut-3-yn-2-ol](/img/structure/B5901876.png)
![3-(1H-benzimidazol-2-yl)-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5901884.png)

![4-(acetylamino)-N-[3-(2,6-dimethylphenoxy)propyl]-N-methylbutanamide](/img/structure/B5901898.png)
amino]butan-1-ol](/img/structure/B5901914.png)
![2-{1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}-4-methyl-1H-benzimidazole](/img/structure/B5901915.png)

![2-fluoro-N-(3-{[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amino}-3-oxopropyl)benzamide](/img/structure/B5901936.png)
![1-{[(1R,9aR)-1-hydroxyoctahydro-2H-quinolizin-1-yl]methyl}piperidine-4-carboxamide](/img/structure/B5901940.png)
![N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-oxo-2-(2-thienyl)acetamide](/img/structure/B5901947.png)
![N-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5901957.png)
amino]methyl}-1-tert-butylpyrrolidin-2-one](/img/structure/B5901969.png)
